methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate
Overview
Description
Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate is a complex organic compound with a molecular formula of C13H16N4O4. This compound is notable for its incorporation of a benzotriazole moiety, which is a versatile synthetic auxiliary widely used in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate typically involves the reaction of 1H-benzotriazole with appropriate alkylating agents. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The preparation often involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) under elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of benzotriazole chemistry, including its stability and ease of incorporation into various molecular scaffolds, suggest that large-scale synthesis would follow similar protocols to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the ester or amide functionalities.
Substitution: The benzotriazole group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of benzotriazole-substituted compounds .
Scientific Research Applications
Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and other proteins, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-1-methanol: Shares the benzotriazole core but differs in its functional groups.
2,2’-[[(Methyl-1H-benzotriazol-1-yl)methyl]imino]bis-ethanol: Another benzotriazole derivative with different substituents.
Uniqueness
Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-20-12(18)7-16(8-13(19)21-2)9-17-11-6-4-3-5-10(11)14-15-17/h3-6H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZADSQZTNSOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)CN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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